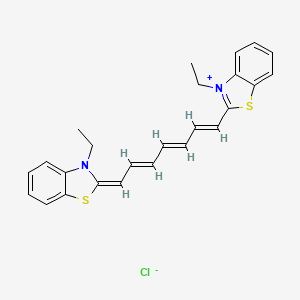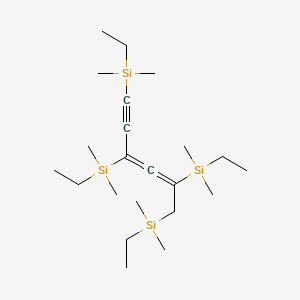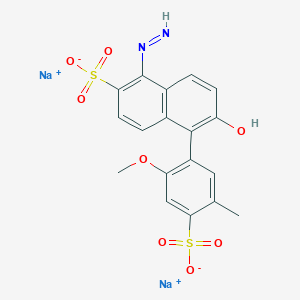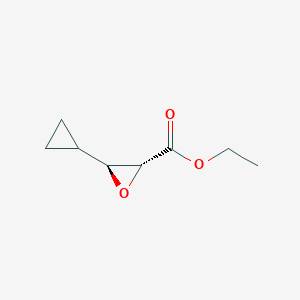
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- is a complex organic compound with a unique structure that combines elements of pyridine and indole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-heptyl-
- 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-butyl-
Uniqueness
The uniqueness of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- lies in its specific structural features and the resulting chemical and biological properties. Its combination of functional groups and molecular geometry allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
20771-46-4 |
|---|---|
Molekularformel |
C23H29N3O |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
8-methoxy-5-[2-(6-methylpyridin-3-yl)ethyl]-2-propyl-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C23H29N3O/c1-4-11-25-12-10-23-21(16-25)20-14-19(27-3)7-8-22(20)26(23)13-9-18-6-5-17(2)24-15-18/h5-8,14-15H,4,9-13,16H2,1-3H3 |
InChI-Schlüssel |
XKGGCZQAKQIYMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCC2=C(C1)C3=C(N2CCC4=CN=C(C=C4)C)C=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanol](/img/structure/B13810488.png)
![(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13810490.png)
![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
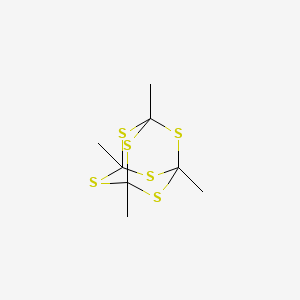
![3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13810519.png)
![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
